

A Comprehensive Technical Guide to 2,2-Dimethylbutanedioic Acid

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Compound of Interest

Compound Name: 2,2-Dimethylsuccinic acid

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 2,2-dimethylbutanedioic acid, also known by its common name **2,2-dimethylsuccinic acid**. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2,2-dimethylbutanedioic acid[1]. This document consolidates essential information on its chemical and physical properties, spectroscopic data, synthesis and purification methods, and potential applications, with a focus on its relevance in drug development and biological systems.

Chemical and Physical Properties

2,2-Dimethylbutanedioic acid is a white crystalline powder[2]. It is an alpha,omega-dicarboxylic acid, structurally it is succinic acid with two methyl groups substituted at the C2 position[1]. This substitution pattern, specifically the gem-dimethyl group, can confer unique properties relevant to medicinal chemistry, such as increased metabolic stability and conformational restriction[3].

Table 1: Chemical Identifiers and Properties of 2,2-Dimethylbutanedioic Acid

Property	Value	Reference
IUPAC Name	2,2-dimethylbutanedioic acid	[1]
Synonyms	2,2-Dimethylsuccinic acid	[4]
CAS Number	597-43-3	[4]
Molecular Formula	C6H10O4	[1]
Molecular Weight	146.14 g/mol	[1]
Melting Point	138-142 °C	[2]
Solubility	Soluble in ethanol/ether or ethanol/chloroform	[2]
Appearance	White crystalline powder	[2]

Table 2: Physicochemical Data of 2,2-Dimethylbutanedioic Acid

Parameter	Value	Reference
Standard solid enthalpy of combustion ($\Delta_c H^\circ_{\text{solid}}$)	-2802.40 ± 1.40 kJ/mol	[5]
Enthalpy of fusion at standard conditions ($\Delta_{\text{fus}} H^\circ$)	38.11 kJ/mol	[5]
Log10 of Water solubility in mol/l (log10WS)	-0.29	[5]
Octanol/Water partition coefficient (logP _{oct/wat})	0.572	[5]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2,2-dimethylbutanedioic acid.

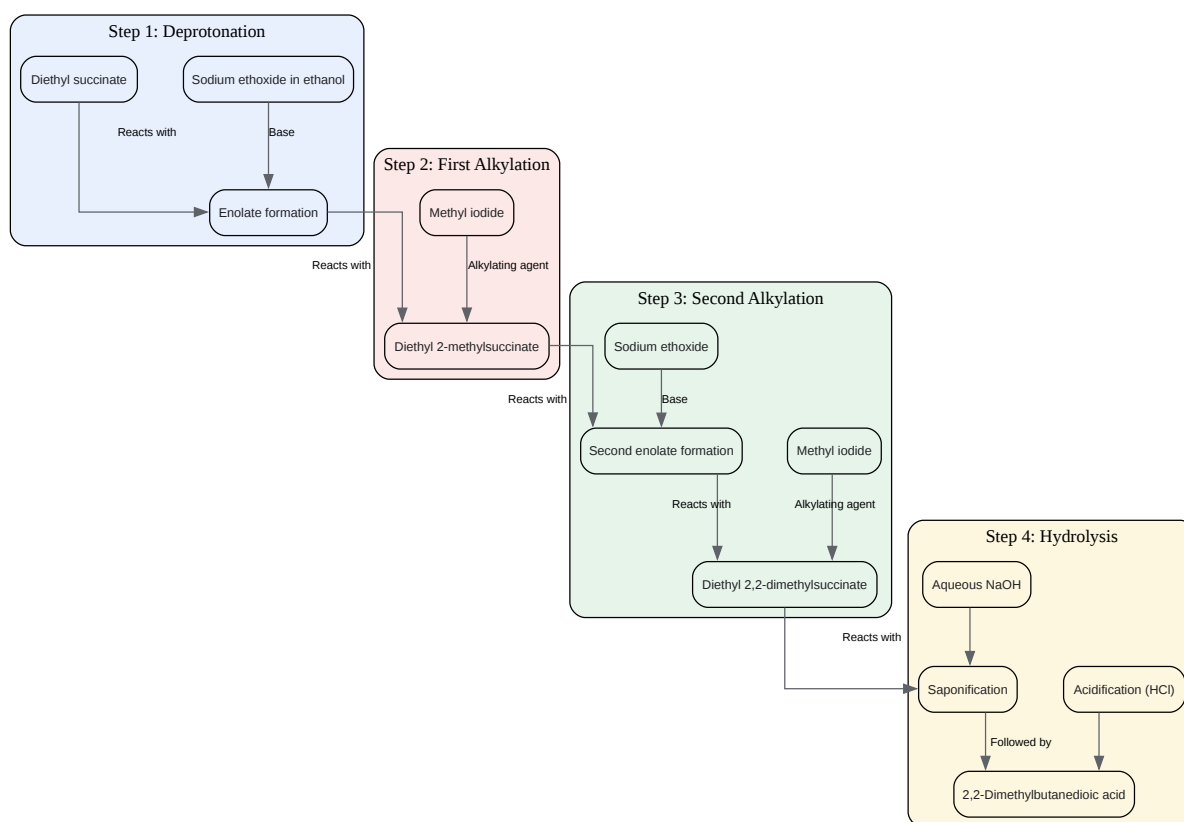
- Infrared (IR) Spectroscopy: The NIST WebBook provides a gas-phase IR spectrum for 2,2-dimethylbutanedioic acid, which is a valuable resource for its identification[6].
- Mass Spectrometry: The NIST WebBook also contains the mass spectrum (electron ionization) of 2,2-dimethylbutanedioic acid[6].
- Nuclear Magnetic Resonance (NMR) Spectroscopy: While a dedicated spectrum for the free acid is not readily available in the search results, information on the dimethyl ester of 2,2-dimethylbutanedioic acid can be found, which can be a useful reference.

Synthesis and Purification

Proposed Synthesis Protocol: Alkylation of a Succinic Acid Ester

A common method for the synthesis of α,α -disubstituted succinic acids involves the alkylation of a succinic acid ester. The following is a proposed experimental protocol based on general organic chemistry principles for such transformations.

Experimental Workflow for Synthesis



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Caption: Proposed workflow for the synthesis of 2,2-dimethylbutanedioic acid.

Methodology:

- **Enolate Formation:** Diethyl succinate is treated with a strong base, such as sodium ethoxide, in an anhydrous alcohol solvent like ethanol to generate the corresponding enolate.
- **First Alkylation:** The enolate is then reacted with a methylating agent, such as methyl iodide, to introduce the first methyl group at the α -position, yielding diethyl 2-methylsuccinate.
- **Second Alkylation:** The process is repeated. Diethyl 2-methylsuccinate is treated with a strong base to form a new enolate, which is subsequently alkylated with another equivalent of methyl iodide to introduce the second methyl group at the same carbon, resulting in diethyl 2,2-dimethylsuccinate.
- **Hydrolysis:** The resulting diethyl 2,2-dimethylsuccinate is then hydrolyzed to the dicarboxylic acid. This is typically achieved by saponification with an aqueous base (e.g., sodium hydroxide) followed by acidification with a strong acid (e.g., hydrochloric acid) to protonate the carboxylate groups.

Purification

The crude 2,2-dimethylbutanedioic acid can be purified by recrystallization. A common method involves dissolving the solid in a minimal amount of a hot solvent mixture, such as ethanol/ether or ethanol/chloroform, and allowing it to cool slowly to form crystals[2].

Potential Applications in Drug Development and Biological Activity

Rationale for Interest in Drug Development

The gem-dimethyl group is a recognized structural motif in medicinal chemistry that can enhance the pharmacological properties of a molecule[3]. This substitution can block metabolic oxidation at the substituted position, thereby increasing the compound's in vivo half-life. Furthermore, the Thorpe-Ingold effect associated with gem-disubstitution can influence the molecule's conformation, potentially leading to higher binding affinity and selectivity for a biological target.

Biological Context: Dicarboxylic Acids and Succinate Signaling

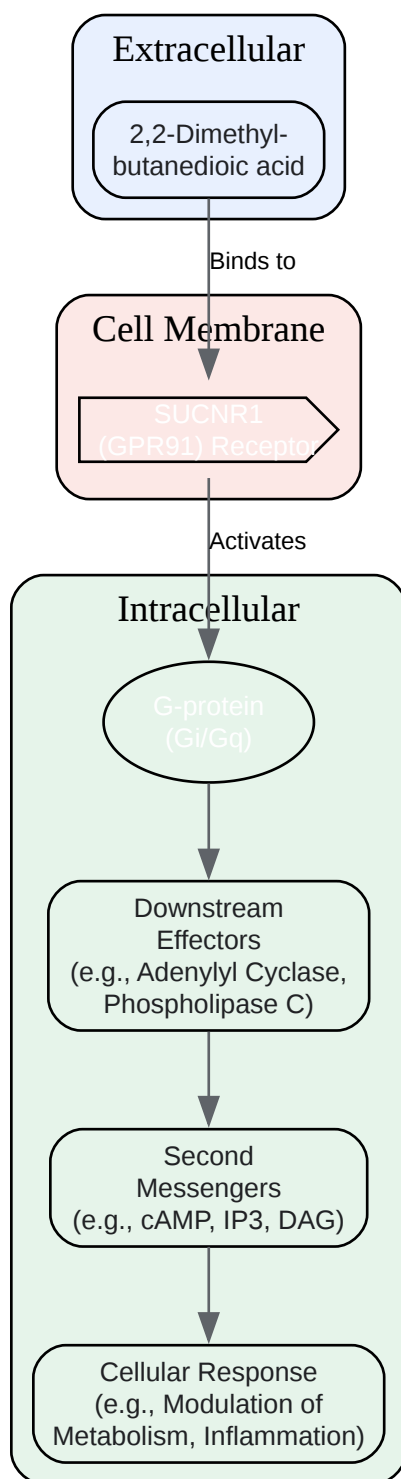
Dicarboxylic acids are emerging as important metabolic regulators. Recent studies have shown that dietary dicarboxylic acids can counteract the negative metabolic effects of a high-fat diet by increasing metabolic rate and improving glucose tolerance in animal models[7][8][9].

Succinate, the parent compound of 2,2-dimethylbutanedioic acid, is a key intermediate in the Krebs cycle and also functions as an extracellular signaling molecule by activating the G-protein coupled receptor SUCNR1 (also known as GPR91)[10][11][12]. This receptor is expressed in various tissues, including the kidneys, liver, and immune cells, and its activation is involved in processes such as blood pressure regulation, inflammation, and metabolic homeostasis[12][13].

Potential Biological Activity of 2,2-Dimethylbutanedioic Acid

Given its structural similarity to succinate, 2,2-dimethylbutanedioic acid may act as a modulator of the SUCNR1 receptor. The gem-dimethyl substitution could alter its binding affinity, selectivity, and agonist/antagonist properties compared to succinate. Furthermore, gem-dialkyl succinic acids have been identified as potent inhibitors of carboxypeptidases[14].

Hypothetical Signaling Pathway



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Caption: Hypothetical signaling pathway for 2,2-dimethylbutanedioic acid via the SUCNR1 receptor.

Experimental Protocols for Biological Evaluation

To investigate the biological effects of 2,2-dimethylbutanedioic acid, a series of in vitro and in vivo assays can be employed.

Receptor Binding and Activation Assays

- Methodology:
 - Cell Culture: Utilize cell lines endogenously expressing SUCNR1 or engineered to overexpress the receptor (e.g., HEK293 cells).
 - Competitive Binding Assay: Perform radioligand binding assays using a labeled succinate analog to determine the binding affinity (K_i) of 2,2-dimethylbutanedioic acid for SUCNR1.
 - Functional Assays: Measure the activation of downstream signaling pathways upon receptor stimulation. This can include:
 - cAMP Assay: To assess G_i -mediated inhibition of adenylyl cyclase.
 - Calcium Mobilization Assay: To assess G_q -mediated activation of phospholipase C and subsequent release of intracellular calcium.

Metabolic Assays

- Methodology:
 - Cell Culture: Use relevant cell types such as hepatocytes, adipocytes, or immune cells.
 - Metabolic Profiling: Treat cells with 2,2-dimethylbutanedioic acid and analyze changes in key metabolic pathways, such as glycolysis and fatty acid oxidation, using techniques like Seahorse XF analysis or mass spectrometry-based metabolomics.
 - Gene Expression Analysis: Use quantitative PCR (qPCR) or RNA sequencing to assess changes in the expression of genes involved in metabolic regulation.

Conclusion

2,2-Dimethylbutanedioic acid is a readily characterizable dicarboxylic acid with potential for novel applications in drug development. Its gem-dimethyl substitution offers advantages in terms of metabolic stability and conformational constraint. Based on its structural similarity to the signaling molecule succinate, it is a promising candidate for modulating the SUCNR1 receptor and influencing metabolic and inflammatory pathways. The experimental protocols outlined in this guide provide a framework for the synthesis, purification, and comprehensive biological evaluation of this intriguing compound. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

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